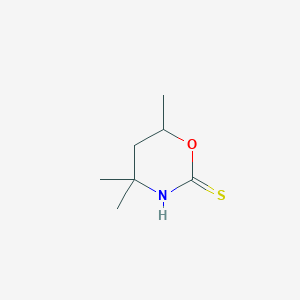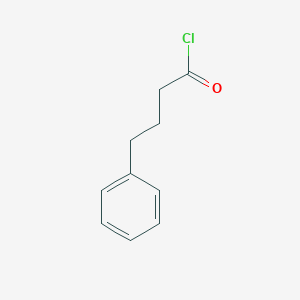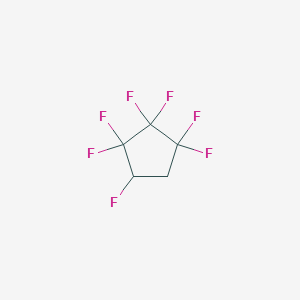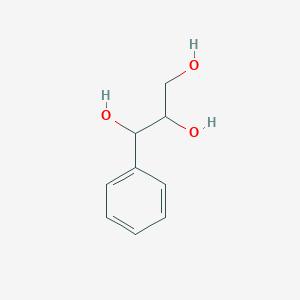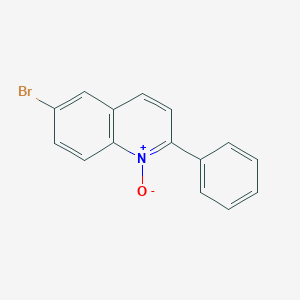
6-Bromo-2-phenylquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenylquinoline 1-oxide (abbreviated as PQ) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PQ is a redox-active compound that can be used as a mediator in various biochemical and physiological processes. It has been extensively studied for its potential applications in cancer therapy, oxidative stress, and other related fields.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-phenylquinoline 1-oxide involves its ability to undergo redox reactions. 6-Bromo-2-phenylquinoline 1-oxide can accept or donate electrons, which allows it to participate in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can also generate ROS, which can induce oxidative stress and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-2-phenylquinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and cell death in cancer cells, but it can also protect normal cells from oxidative damage. 6-Bromo-2-phenylquinoline 1-oxide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Bromo-2-phenylquinoline 1-oxide is its ability to selectively induce cell death in cancer cells, while sparing normal cells. This makes it a potential candidate for cancer therapy. However, 6-Bromo-2-phenylquinoline 1-oxide can also induce oxidative stress and damage normal cells if used at high concentrations. Therefore, careful optimization of 6-Bromo-2-phenylquinoline 1-oxide concentration and exposure time is required for lab experiments.
Direcciones Futuras
There are several future directions for the use of 6-Bromo-2-phenylquinoline 1-oxide in scientific research. One potential direction is the development of 6-Bromo-2-phenylquinoline 1-oxide-based cancer therapies. 6-Bromo-2-phenylquinoline 1-oxide can selectively induce cell death in cancer cells, making it a potential candidate for the treatment of various cancers. Another potential direction is the use of 6-Bromo-2-phenylquinoline 1-oxide as a redox mediator in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can be used to detect ROS and measure antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases. Finally, the optimization of 6-Bromo-2-phenylquinoline 1-oxide synthesis and reaction conditions could lead to improved yields and reduced costs, making 6-Bromo-2-phenylquinoline 1-oxide more accessible for scientific research.
Métodos De Síntesis
The synthesis of 6-Bromo-2-phenylquinoline 1-oxide involves the reaction of 2-phenylquinoline with hydrogen peroxide and hydrobromic acid. The reaction proceeds through the formation of an intermediate compound, which is then oxidized to produce 6-Bromo-2-phenylquinoline 1-oxide. The yield of 6-Bromo-2-phenylquinoline 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature.
Aplicaciones Científicas De Investigación
6-Bromo-2-phenylquinoline 1-oxide has been widely used in scientific research due to its unique properties. It has been shown to have a potent cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. 6-Bromo-2-phenylquinoline 1-oxide has also been used as a redox mediator in various biochemical and physiological processes, such as the detection of reactive oxygen species (ROS) and the measurement of antioxidant activity.
Propiedades
Número CAS |
19051-07-1 |
|---|---|
Nombre del producto |
6-Bromo-2-phenylquinoline 1-oxide |
Fórmula molecular |
C15H10BrNO |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
6-bromo-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-9-15-12(10-13)6-8-14(17(15)18)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
HSKKYKPCIALQIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
Sinónimos |
6-Bromo-2-phenylquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




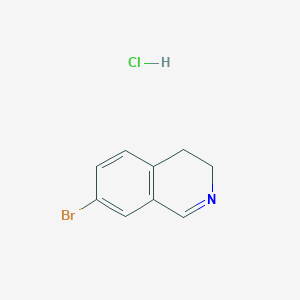
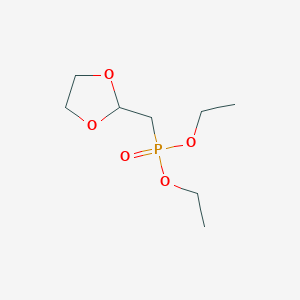
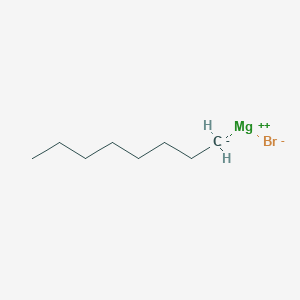
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
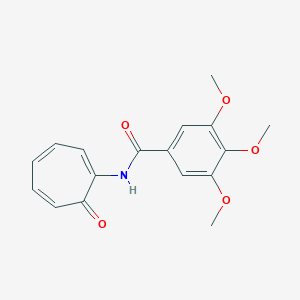
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
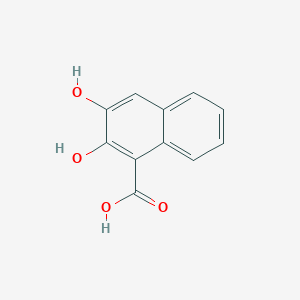
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
